molecular formula C18H17N3O5S B2430547 Methyl-N-[4-({[6-(Furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate CAS No. 1903294-00-7

Methyl-N-[4-({[6-(Furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate

Katalognummer: B2430547
CAS-Nummer: 1903294-00-7
Molekulargewicht: 387.41
InChI-Schlüssel: YUFPNIWLIJCYRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of furan, pyridine, and carbamate groups

Wissenschaftliche Forschungsanwendungen

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process, such as recrystallization or chromatography, is crucial to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound. For example, oxidation of the furan ring may lead to the formation of a furanone, while reduction of the carbamate group may yield an amine.

Wirkmechanismus

The mechanism of action of methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can be compared with other similar compounds, such as:

    Furan derivatives: These compounds share the furan ring structure and may have similar chemical reactivity.

    Pyridine derivatives: These compounds share the pyridine ring structure and may have similar biological activity.

    Carbamate derivatives: These compounds share the carbamate functional group and may have similar pharmacological properties.

The uniqueness of methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate lies in its combination of these different functional groups, which may confer unique properties and applications.

Biologische Aktivität

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S

With a molecular weight of approximately 294.37 g/mol. The presence of a furan ring and a sulfamoyl group is crucial for its biological interactions.

Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is proposed to act primarily as an inhibitor of butyrylcholinesterase (BChE) , an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The interaction with BChE suggests that this compound could potentially enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving cognitive function in affected individuals.

Inhibition Studies

Preliminary studies indicate that methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate exhibits promising inhibitory effects on BChE. Molecular docking studies have shown that the compound fits well into the active site of BChE, suggesting a mechanism of competitive inhibition . This interaction highlights the potential therapeutic applications of the compound in treating Alzheimer's disease and other cognitive disorders .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate may have enhanced efficacy due to the unique combination of its structural components:

Compound NameStructure FeaturesBiological Activity
Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamateFuran ring, sulfamoyl groupInhibitor of butyrylcholinesterase
Benzyl (4-sulfamoylphenyl)carbamateSulfamoyl group, carbamate linkageInhibitor of butyrylcholinesterase
N-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)-2,4-dimethylbenzene-1-sulfonamideSulfonamide structure with furanPotential BChE inhibitor

This table illustrates how the structural features contribute to the biological activity of these compounds.

Case Studies and Experimental Evidence

Several case studies have been conducted to evaluate the efficacy of methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate:

  • In Vitro Studies : Laboratory tests demonstrated that the compound effectively inhibited BChE activity in neuronal cell lines, leading to increased levels of acetylcholine.
  • Animal Models : In vivo experiments using rodent models showed improvements in memory and cognitive function when treated with the compound, correlating with reduced BChE levels.
  • Toxicological Assessments : Safety evaluations indicated that the compound exhibited low toxicity at therapeutic doses, making it a viable candidate for further development .

Future Directions

The ongoing research into methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate suggests several avenues for future investigation:

  • Optimization of Structure : Modifications to enhance solubility and bioavailability could lead to more effective derivatives.
  • Clinical Trials : Initiating clinical trials will be essential to assess the efficacy and safety in humans.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms involved in its action on cholinergic pathways will help refine therapeutic strategies.

Eigenschaften

IUPAC Name

methyl N-[4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-18(22)21-14-5-7-15(8-6-14)27(23,24)20-12-13-4-9-16(19-11-13)17-3-2-10-26-17/h2-11,20H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFPNIWLIJCYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.